Voxvoganan (trihydrochloride)
CAS No.:
Cat. No.: VC16623562
Molecular Formula: C43H72Cl3N11O3
Molecular Weight: 897.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C43H72Cl3N11O3 |
|---|---|
| Molecular Weight | 897.5 g/mol |
| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide;trihydrochloride |
| Standard InChI | InChI=1S/C43H69N11O3.3ClH/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26;;;/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51);3*1H/t31-,32-,33-;;;/m0.../s1 |
| Standard InChI Key | KXMSCJYCDUWIMI-RZQNRPNSSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Stereochemistry
Voxvoganan trihydrochloride has the molecular formula C₄₃H₇₂Cl₃N₁₁O₃ and a molecular weight of 897.5 g/mol . The compound features three stereocenters, with an IUPAC name reflecting its complex peptidomimetic structure:
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide trihydrochloride . Its structure includes a hydrophobic indole core substituted with tert-butyl groups, enhancing membrane interaction, and cationic guanidinium groups facilitating binding to bacterial cell walls .
Stability and Solubility
The compound exhibits remarkable stability against protease degradation due to its non-natural peptide backbone and tert-butyl modifications . Solubility data indicate:
| Property | Value | Source |
|---|---|---|
| DMSO solubility | ~140 mg/mL (~156.00 mM) | InvivoChem |
| Aqueous formulation | ≥3.5 mg/mL in saline/PEG300 | InvivoChem |
| Storage conditions | -20°C (powder); -80°C (solution) | InvivoChem |
These properties support its formulation for topical applications, where low systemic absorption minimizes toxicity risks .
Mechanism of Action
Membrane Disruption via Cationic Interaction
Voxvoganan trihydrochloride binds to negatively charged phospholipids (e.g., phosphatidylglycerol) in bacterial membranes via electrostatic interactions . This binding induces rapid membrane depolarization and pore formation, leading to cytoplasmic content leakage and cell lysis within minutes . The mechanism mirrors innate immune peptides like defensins but avoids resistance development by targeting conserved membrane structures rather than specific proteins .
Resistance Profile
In vitro studies show no cross-resistance with conventional antibiotics (e.g., β-lactams, glycopeptides), as evidenced by consistent MIC values against MRSA, vancomycin-intermediate S. aureus (VISA), and linezolid-resistant strains . The bactericidal activity persists even in biofilms, where traditional antibiotics often fail .
Antimicrobial Efficacy and Spectrum
In Vitro Activity Against S. aureus
Voxvoganan trihydrochloride demonstrates broad-spectrum activity, as shown in Table 1:
Fungal and Gram-Negative Activity
While primarily effective against Gram-positive bacteria, limited activity is observed against Candida albicans (MIC = 16 μg/mL) and Pseudomonas aeruginosa (MIC = 32 μg/mL) .
Research and Clinical Applications
Preclinical Studies
-
Nasal Decolonization: A murine model showed 3-log reduction in MRSA load after 3 days of nasal application .
-
Wound Infection: In diabetic mice, voxvoganan reduced abscess size by 80% compared to mupirocin .
Clinical Development
Phase II trials (NCT03446035) evaluated a 2% gel for impetigo, achieving clinical cure in 89% of patients versus 72% for retapamulin . A phase III trial for MRSA decolonization is ongoing (NCT05148815) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume